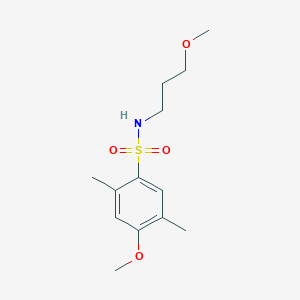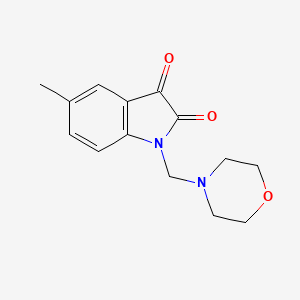
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as EPPB, is a sulfonamide derivative that has been widely studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of several enzymes, including the protein tyrosine phosphatase PTP1B and the serine/threonine kinase CK2. In
Mechanism of Action
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a small molecule inhibitor that binds to the active site of PTP1B and CK2, blocking their enzymatic activity. The sulfonamide group of this compound interacts with the catalytic cysteine residue of PTP1B, while the piperidine ring interacts with the ATP-binding site of CK2. The selectivity of this compound for these enzymes is thought to be due to its unique chemical structure, which allows it to fit specifically into the active sites of these enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Inhibition of PTP1B by this compound has been shown to improve glucose homeostasis and insulin sensitivity, as well as to reduce body weight and adiposity in obese mice. Inhibition of CK2 by this compound has been shown to have anti-tumor effects in preclinical models of cancer, as well as to reduce inflammation and improve survival in animal models of sepsis.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, its selectivity for PTP1B and CK2 may limit its usefulness for studying other enzymes or pathways.
Future Directions
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PTP1B and CK2. Another area of research is the investigation of the effects of this compound on other enzymes and pathways that may be involved in disease processes. Finally, the potential clinical applications of this compound for the treatment of diabetes, cancer, and other diseases should be further explored.
Synthesis Methods
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethylphenylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-(2-ethylphenylamino)benzenesulfonyl chloride. This intermediate is then reacted with piperidine-2,6-dione to form the final product, this compound.
Scientific Research Applications
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to selectively block the activity of several enzymes, including PTP1B and CK2, which are involved in a variety of cellular processes. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. CK2 is involved in the regulation of cell growth and proliferation, and its inhibition has been shown to have anti-tumor effects in preclinical studies.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-15-7-3-4-8-18(15)20-25(23,24)17-12-10-16(11-13-17)21-14-6-5-9-19(21)22/h3-4,7-8,10-13,20H,2,5-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHBNAZJEHOOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)

![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)

![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)